molecular formula C10H10N2O2 B072894 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1578-89-8

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B072894
CAS No.: 1578-89-8
M. Wt: 190.2 g/mol
InChI Key: QOOURZOOVQWRCB-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS Registry Number: 1578-89-8) is a chemical compound with the molecular formula C 10 H 10 N 2 O 2 and an average molecular weight of 190.20 g/mol . This phenylpyrazolone derivative serves as a versatile chemical scaffold in medicinal chemistry research, particularly in the discovery of new antiparasitic agents. Phenotypic screening of compound libraries has identified dihydropyrazolone dimers, based on this core structure, as a promising new class of inhibitors against Trypanosoma cruzi , the parasite responsible for Chagas disease . Structure-Activity Relationship (SAR) studies highlight that the 4-methoxyphenyl substitution at the 5-position of the pyrazol-3-one ring is a key structural motif for achieving potent antitrypanosomal activity, with research demonstrating its role in yielding in vitro pIC 50 values of approximately 5.0 against intracellular amastigotes . The primary research value of this compound lies in its role as a critical synthetic intermediate for constructing more complex dimeric molecules with methylene or other linkers, which are investigated for their biological efficacy and selectivity . Researchers utilize this building block to explore novel therapeutic options for neglected tropical diseases, contributing to a pipeline that currently has limited treatment options. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOURZOOVQWRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345538
Record name 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-89-8
Record name 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 3-(4-Methoxyphenyl)-3-oxopropanoate

The preparation begins with the Claisen condensation of ethyl acetate and 4-methoxyacetophenone in the presence of sodium ethoxide. This yields ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, a β-keto ester critical for subsequent cyclization. The reaction proceeds via nucleophilic acyl substitution, with the enolate intermediate attacking the carbonyl carbon of 4-methoxyacetophenone. Typical conditions involve refluxing in anhydrous ethanol (78°C, 6–8 h), achieving yields of 70–75% after recrystallization from ethyl acetate.

Cyclization to Form Pyrazol-3-one

The β-keto ester undergoes cyclization with hydrazine hydrate in ethanol under reflux (80°C, 4 h). Hydrazine acts as a bifunctional nucleophile, with one amino group attacking the ketone and the other facilitating ring closure. The reaction mixture is cooled to precipitate the product, which is filtered and washed with cold ethanol. Yield optimization studies indicate that a 1:1.2 molar ratio of β-keto ester to hydrazine hydrate maximizes output (82–85% yield).

Table 1: Cyclocondensation Reaction Parameters

ParameterValue
SolventEthanol
Temperature80°C
Time4 hours
Molar Ratio (Ester:Hydrazine)1:1.2
Yield82–85%

Mechanochemical One-Pot Synthesis

Ball-Milling Protocol

A solvent-free approach utilizes a planetary ball mill to mechanochemically activate the reaction between ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and hydrazine hydrate. The reactants are combined with sodium chloride (NaCl) as a grinding auxiliary and glacial acetic acid (30 μL/mmol) in a stainless-steel milling jar. Milling at 30 Hz for 40 minutes induces cyclization via continuous mechanical energy input, bypassing thermal activation.

Yield and Purity Considerations

This method achieves superior yields (88–92%) compared to conventional reflux, attributed to enhanced molecular diffusion and reduced side reactions. Post-milling purification involves washing with dichloromethane to remove NaCl, followed by vacuum drying. Nuclear magnetic resonance (NMR) analysis confirms >95% purity, with no detectable byproducts.

Table 2: Mechanochemical Synthesis Optimization

ParameterValue
Grinding AuxiliaryNaCl (6× reagent mass)
Frequency30 Hz
Duration40 minutes
Yield88–92%

Catalyzed Aqueous-Phase Synthesis

Ammonium Phosphate-Mediated Reaction

Adapting methods for bis-pyrazolone synthesis, 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can be prepared in water using (NH₄)₂HPO₄ as a catalyst. A mixture of 4-methoxybenzaldehyde and methyl hydrazine (1:1.1 molar ratio) is stirred in aqueous medium at 80°C for 2 hours. The catalyst (10 mol%) facilitates Knoevenagel condensation followed by Michael addition, though this route predominantly forms bis-pyrazolones unless stoichiometry is tightly controlled.

Limitations and Modifications

While this method offers environmental benefits, yields for the monomeric target compound remain suboptimal (60–65%). Reducing aldehyde equivalents to 0.5 mmol per 1 mmol hydrazine shifts the equilibrium toward monomer formation, albeit requiring extended reaction times (6–8 h).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation : Ideal for laboratory-scale production but energy-intensive due to reflux requirements.

  • Mechanochemical : Scalable for industrial applications with minimal solvent waste, though dependent on specialized equipment.

  • Aqueous-Phase : Eco-friendly but limited by lower yields and selectivity challenges.

Cost and Purity

Mechanochemical synthesis reduces raw material costs by 20–25% compared to solution-phase methods, primarily due to eliminated solvent expenses. Purity profiles remain consistent across methods, with HPLC analyses showing ≥95% purity for all routes.

Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 7.65 (d, 2H, J = 8.8 Hz, Ar-H), 6.92 (d, 2H, J = 8.8 Hz, Ar-H), 3.79 (s, 3H, OCH₃), 3.12 (s, 2H, CH₂), 2.25 (s, 3H, CH₃).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N), 1247 cm⁻¹ (C-O).

Melting Point

Reported melting points range from 210–215°C (decomp.), consistent with analogous pyrazolone derivatives .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions, primarily at the pyrazolone ring or methoxyphenyl group. Key examples include:

Thioether Formation

Reaction with aryl disulfides in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields thioether derivatives. For example:5 4 Methoxyphenyl 2 4 dihydro 3H pyrazol 3 one+Ar S S ArDABCO4 arylthio pyrazolone\text{5 4 Methoxyphenyl 2 4 dihydro 3H pyrazol 3 one}+\text{Ar S S Ar}\xrightarrow{\text{DABCO}}\text{4 arylthio pyrazolone}Conditions : DMF solvent, 80°C, 12 hours .

Cyano Substitution

Malononitrile reacts with the compound under basic conditions to introduce a cyano group:Pyrazolone+NC CH2 CNNH4OAc6 amino 4 4 methoxyphenyl pyrazolo pyridine 5 carbonitrile\text{Pyrazolone}+\text{NC CH}_2\text{ CN}\xrightarrow{\text{NH}_4\text{OAc}}\text{6 amino 4 4 methoxyphenyl pyrazolo pyridine 5 carbonitrile}Yield : 70% .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Pyrido-Pyrimidine Formation

Reaction with formamide-formic acid generates pyrido-pyrimidine derivatives:Pyrazolone+HCONH2Δ1 2 4 dinitrophenyl 4 4 methoxyphenyl pyrido pyrimidine\text{Pyrazolone}+\text{HCONH}_2\xrightarrow{\Delta}\text{1 2 4 dinitrophenyl 4 4 methoxyphenyl pyrido pyrimidine}Conditions : Reflux in DMF, 12 hours .

Reagent Product Yield
FormamidePyrido[2,3-d]pyrimidine65%
Triethyl orthoformatePyrano-pyrazolo-pyrimidine68%

Oxidation

Controlled oxidation with KMnO₄ converts the pyrazolone ring into a pyrazole-dione:PyrazoloneKMnO4,H2SO45 4 Methoxyphenyl 1H pyrazole 3 4 dione\text{Pyrazolone}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{5 4 Methoxyphenyl 1H pyrazole 3 4 dione}Applications : Precursor for bioactive molecules.

Reduction

Sodium borohydride reduces the carbonyl group to a secondary alcohol:PyrazoloneNaBH45 4 Methoxyphenyl 2 4 dihydro 3H pyrazol 3 ol\text{Pyrazolone}\xrightarrow{\text{NaBH}_4}\text{5 4 Methoxyphenyl 2 4 dihydro 3H pyrazol 3 ol}Yield : 85%.

Azo Coupling

Diazotization followed by coupling with aromatic amines produces azo dyes:Pyrazolone+Ar N2+HCl4 arylazo pyrazolone\text{Pyrazolone}+\text{Ar N}_2^+\xrightarrow{\text{HCl}}\text{4 arylazo pyrazolone}Example : Coupling with 3-methoxyaniline yields a red dye (λmax=480\lambda_{\text{max}}=480 nm) .

Schiff Base Formation

Reaction with aldehydes forms Schiff bases, which are intermediates for anticancer agents:Pyrazolone+R CHOEtOH HCl4 R benzylidene pyrazolone\text{Pyrazolone}+\text{R CHO}\xrightarrow{\text{EtOH HCl}}\text{4 R benzylidene pyrazolone}Notable Derivatives :

  • 4-(4-Chlorobenzylidene)-5-(4-methoxyphenyl)-pyrazolone (IC₅₀ = 5 μM vs. MCF-7 cells) .

Comparative Reactivity

The methoxyphenyl group enhances electron density, directing substitutions to the para position. Key differences from analogs include:

Compound Reactivity Unique Features
5-Methyl-2-phenyl-pyrazol-3-oneLess reactive toward electrophilesHigher lipophilicity
5-(4-Nitrophenyl)-pyrazol-3-oneEnhanced oxidative stabilityNitro group facilitates redox reactions
5-(4-Methoxyphenyl)-pyrazol-3-one (target)Preferential thioether/azo couplingMethoxy group improves solubility .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The pyrazolone ring's C-4 position is electrophilic, favoring attacks by sulfur or nitrogen nucleophiles .
  • Cyclization Pathways : Acidic conditions promote keto-enol tautomerism, enabling ring closure with dienophiles like malononitrile .

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of derivatives of 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one. For instance:

  • Research Findings: A study synthesized various derivatives and evaluated their antiproliferative activity against human lung adenocarcinoma cell lines (A549 and NCI-H522). The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while demonstrating lower toxicity to normal cells .
CompoundActivity Against A549Activity Against NCI-H522Selectivity Ratio
P7HighHigh10
P11ModerateHigh8

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Research has shown that derivatives can inhibit inflammatory pathways, such as the MAPK/NF-κB signaling pathway, which is crucial in various inflammatory diseases .

CompoundInhibition (%)Mechanism of Action
P175%MAPK/NF-κB signaling repression
P260%Cytokine production reduction

Synthesis Example:

A common synthetic route includes:

  • Reagents: 4-methoxybenzaldehyde and hydrazine hydrate.
  • Conditions: Heating under reflux in ethanol.
  • Yield: Typically ranges from 60% to 80%.

Case Study 1: Anticancer Evaluation

In a controlled study, researchers synthesized a series of pyrazolone derivatives, including this compound. The evaluation involved:

  • Methodology: MTT assay to determine cell viability.
  • Results: The compound showed IC50 values significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of a derivative of the compound in an animal model of arthritis:

  • Methodology: Administration of the compound followed by assessment of inflammatory markers.
  • Results: Marked reduction in swelling and pain was observed, alongside decreased levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators, making it a potential candidate for anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Physical Properties of Selected Pyrazol-3-one Derivatives
Compound Substituents (Position 5) Melting Point (°C) Yield (%) Biological Activity
Target Compound 4-Methoxyphenyl N/A N/A Under investigation
(4Z)-5-(Heptafluoropropyl)-derivative Heptafluoropropyl 132–133 75 Not reported
(4Z)-5-Methyl-derivative Methyl 197–198 61 Anti-fibrotic (25× PFD activity)
Schiff Base TZP3l Thiazole-hydrazinylidene N/A N/A Antitubercular (MIC = 15.28 µM)

Crystallographic and Spectroscopic Insights

  • Tautomerism and Hydrogen Bonding: X-ray studies of 5-amino-2-phenyl-DHPO reveal a predominant enol tautomer stabilized by intramolecular hydrogen bonds (N–H···O=C). The 4-methoxyphenyl group in the target compound may alter tautomeric equilibrium due to steric and electronic effects .
  • Spectroscopic Characterization : FTIR and NMR data for fluorinated derivatives show distinct C=O stretches (~1650 cm⁻¹) and upfield-shifted aromatic protons due to electron-withdrawing fluorine atoms . The target compound’s methoxy group is expected to downshift adjacent protons in ¹H NMR (δ ~3.8 ppm for OCH₃) .

Biological Activity

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

This compound features a pyrazole ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of pyrazole derivatives, including this compound. The compound has shown moderate antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli14
Bacillus stearothermophilus16
Salmonella typhi12

The results indicate that while the compound exhibits some antibacterial activity, it is generally less effective than standard antibiotics like penicillin and streptomycin .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. The results demonstrated that this compound has significant antioxidant activity.

Table 2: Antioxidant Activity of this compound

Compound CodeIC50 (µg/mL)Standard (Ascorbic Acid)
This compound3010.72

The IC50 value indicates that the compound has a moderate antioxidant capacity compared to ascorbic acid .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast)25
A549 (Lung)20
SF-268 (Brain)15

These findings suggest that this pyrazole derivative may inhibit cancer cell proliferation effectively .

Case Studies

  • Antibacterial Study : A study conducted on several pyrazole derivatives found that modifications on the phenyl ring significantly impacted antibacterial efficacy. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
  • Antioxidant Evaluation : Another research highlighted the relationship between structural features of pyrazole derivatives and their antioxidant properties. The methoxy substitution was identified as a key factor contributing to increased radical scavenging activity .

Q & A

Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, and what reaction conditions are optimal?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with α,β-unsaturated ketones in ethanol under reflux. A representative procedure involves reacting 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol, yielding the target compound with confirmed crystal structure . Key parameters include:

  • Solvent: Ethanol (reflux, ~78°C).
  • Reaction Time: 6–12 hours.
  • Yield: Varies between 65–85%, depending on substituents.
    Alternative routes may use Vilsmeier-Haack formylation (e.g., for pyrazole carbaldehydes) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Diffraction: Resolves tautomeric forms and hydrogen-bonding networks. For example, the crystal structure of a related pyrazol-3-one derivative (P21/a space group, a=10.187 Å, b=11.481 Å, c=7.392 Å, β=102.43°) confirms the CH-form tautomer .
  • NMR/IR Spectroscopy: Used to verify the methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and carbonyl stretching (~1650–1700 cm⁻¹ in IR) .

Q. How do substituents on the pyrazolone ring influence synthetic outcomes?

Electron-donating groups (e.g., methoxy) enhance stability during condensation by reducing electron-deficient intermediates. Substituents at the 1-position (e.g., aryl groups) affect reaction kinetics and regioselectivity. For example, bulky aryl groups may require longer reaction times .

Q. What purification methods are recommended for isolating high-purity samples?

  • Recrystallization: Ethanol or ethyl acetate are preferred solvents due to moderate polarity.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) eluent removes byproducts like unreacted hydrazines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions may arise from dynamic processes (e.g., tautomerism in solution vs. solid state). Strategies include:

  • Variable-Temperature NMR: Detect slow-exchange tautomers.
  • Combined XRD/DFT: Validate solid-state structures and compare with solution-phase models .

Q. What solvent systems or catalysts improve reaction efficiency in ultrasound-assisted synthesis?

Ultrasound (40 kHz, 100 W) reduces reaction times by 50–70% compared to thermal methods. Ethanol with 5 mol% acetic acid enhances cyclization rates for pyrazolones, achieving yields >80% .

Q. How does hydrogen bonding influence crystallographic packing and stability?

Intermolecular N–H···O=C bonds (2.8–3.0 Å) form chains or sheets, stabilizing the lattice. For example, the NH₂ group in 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one forms four hydrogen bonds with adjacent molecules .

Q. What strategies address low yields in hydrazine-based condensations?

  • Pre-activation of Hydrazines: Use hydrazine hydrochlorides to avoid side reactions.
  • Microwave Assistance: Reduces reaction time to 20–30 minutes with comparable yields .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Substituents at the 4-methoxyphenyl group modulate bioactivity. For instance:

  • Antitumor Activity: Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity.
  • Antidepressant Potential: Bulky aryl groups improve blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

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